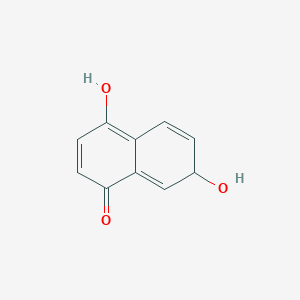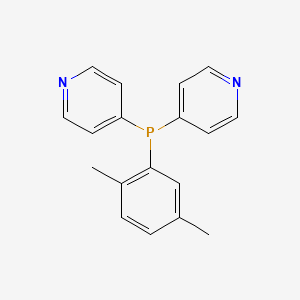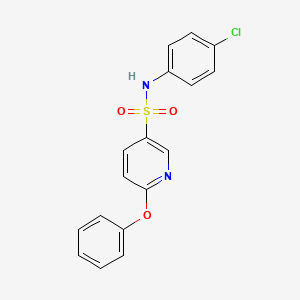![molecular formula C18H30O3S B12595191 2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol CAS No. 649739-42-4](/img/structure/B12595191.png)
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol is an organic compound with the molecular formula C18H30O3S It is characterized by the presence of an octyloxy group attached to a phenoxy ring, which is further connected to an ethoxyethane chain ending with a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol typically involves the reaction of 4-(octyloxy)phenol with ethylene oxide to form 2-{2-[4-(octyloxy)phenoxy]ethoxy}ethanol. This intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain the desired compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the phenoxy ring or the ethoxyethane chain.
Substitution: The octyloxy group or the thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified phenoxy or ethoxyethane derivatives.
Substitution: Compounds with different functional groups replacing the octyloxy or thiol groups.
Applications De Recherche Scientifique
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their function. The phenoxy and ethoxyethane chains may also interact with lipid membranes or other cellular components, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[4-(Butyloxy)phenoxy]ethoxy}ethane-1-thiol
- 2-{2-[4-(Hexyloxy)phenoxy]ethoxy}ethane-1-thiol
- 2-{2-[4-(Decyloxy)phenoxy]ethoxy}ethane-1-thiol
Uniqueness
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol is unique due to the specific length of its octyloxy chain, which can influence its solubility, reactivity, and interaction with biological systems
Propriétés
Numéro CAS |
649739-42-4 |
|---|---|
Formule moléculaire |
C18H30O3S |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2-[2-(4-octoxyphenoxy)ethoxy]ethanethiol |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-12-20-17-8-10-18(11-9-17)21-14-13-19-15-16-22/h8-11,22H,2-7,12-16H2,1H3 |
Clé InChI |
AVVDUWUSRVXUFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B12595108.png)

![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)
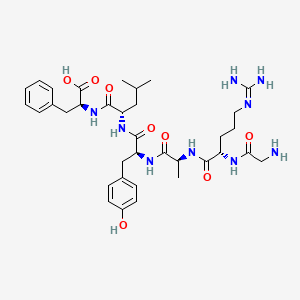
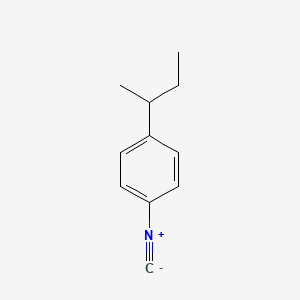
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12595152.png)
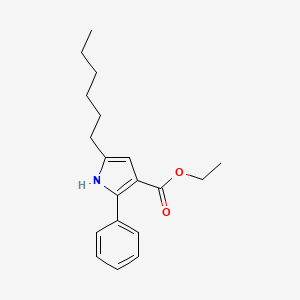
![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
